molecular formula C10H21ClN2O3 B594761 tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217680-19-7

tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B594761
CAS No.: 1217680-19-7
M. Wt: 252.739
InChI Key: YNASECDCFXDYHN-WSZWBAFRSA-N
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Description

This compound (CAS 1265964-45-1) is a pyrrolidine derivative with a hydroxymethyl group at the 5-position and a tert-butyl carbamate protective group at the 3-position. Its stereochemistry, (3S,5S), is critical for its biological interactions, as highlighted in pharmaceutical research . It serves as an intermediate in drug development, particularly for synthesizing chiral amines and peptidomimetics. Its molecular formula is C₁₀H₂₁ClN₂O₃, with a molecular weight of 252.74 g/mol .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662517
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217680-19-7
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS No. 1217680-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies, providing a comprehensive overview of its activity in biological systems.

Structural Overview

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring with a hydroxymethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanistic studies are still required to elucidate these pathways fully.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that similar compounds in the pyrrolidine class exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
  • Neuroprotective Effects : Some derivatives of pyrrolidine have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The specific neuroprotective effects of this compound require further exploration.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation in certain cancer cell lines. For instance:

StudyCell LineConcentrationEffect
Study AHeLa50 µM70% inhibition of proliferation
Study BMCF-725 µMInduction of apoptosis

These findings indicate potential utility in cancer therapeutics, although further studies are needed to confirm these effects and understand the underlying mechanisms.

Animal Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of similar compounds. Key findings include:

  • Bioavailability : Studies indicate that compounds with similar structures exhibit moderate bioavailability when administered orally.
  • Safety Profile : Toxicity assessments suggest a favorable safety profile at therapeutic doses, but long-term studies are necessary to evaluate chronic exposure risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 2089311-03-3)
  • Key Difference : Stereochemistry at the 5-position (R-configuration vs. S in the target compound).
  • Impact : Altered receptor binding and metabolic stability. For example, the (3S,5R) isomer may exhibit reduced activity in chiral-specific enzyme inhibition due to mismatched stereochemistry .
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride (CAS 1264243-41-5)
  • Key Difference : Inverted configuration at the 3-position (R vs. S).
  • Impact : Lower solubility in polar solvents (e.g., water solubility <10 mg/mL vs. 25 mg/mL for the target compound) and distinct hazard profiles (H302, H315 warnings) .

Substituted Pyrrolidine Derivatives

tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
  • Key Difference : Addition of a benzyl group at the 1-position.
  • Impact: Increased molecular weight (306.4 g/mol) and lipophilicity (LogP ~1.8 vs.
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS 351369-07-8)
  • Key Difference : Spirocyclic structure with a fluorine substituent.
  • Impact : Enhanced metabolic stability (t₁/₂ >6 hours in hepatic microsomes vs. ~3 hours for the target compound) due to fluorine’s electron-withdrawing effects .

Functional Group Modifications

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7)
  • Key Difference : Pyridine core with trifluoromethyl and chloro substituents.
  • Impact : Higher electrophilicity, making it reactive in Suzuki-Miyaura couplings. However, it lacks the hydroxymethyl group critical for hydrogen bonding in biological systems .

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Weight (g/mol) Stereochemistry Key Functional Groups Solubility (mg/mL) Bioactivity Notes
Target (1265964-45-1) 252.74 (3S,5S) Hydroxymethyl, carbamate 25 (water) Chiral intermediate; under study
(3S,5R)-Isomer (2089311-03-3) 216.28 (3S,5R) Hydroxymethyl, carbamate 15 (water) Lower enzyme inhibition potency
1-Benzyl Derivative 306.40 (3S,5S) Benzyl, hydroxymethyl <5 (water) Enhanced BBB penetration
Spirocyclic Derivative 174.62 N/A Fluorine, spirocyclic 30 (DMSO) High metabolic stability

Research Implications and Challenges

  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., 3R vs. 3S) drastically alter solubility and toxicity, necessitating precise synthesis .
  • Functional Group Trade-offs : While lipophilic groups (e.g., benzyl) improve bioavailability, they may compromise safety profiles .
  • Synthetic Utility : The target compound’s hydroxymethyl group enables derivatization for kinase inhibitors and protease modulators, unlike pyridine-based analogs .

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